molecular formula C12H11ClN2OS B11373134 N-(2-chlorophenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide

N-(2-chlorophenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide

Cat. No.: B11373134
M. Wt: 266.75 g/mol
InChI Key: ZPGPQULTBKOBQV-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chlorophenyl group attached to the nitrogen atom and a carboxamide group at the 5-position of the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide typically involves the condensation of 2-chlorobenzoyl chloride with 2,4-dimethylthiazole-5-carboxamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of automated synthesis platforms can streamline the production process, reducing the need for manual intervention and minimizing the risk of human error.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like potassium carbonate (K₂CO₃).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted thiazole derivatives, depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives, which can be used in various chemical reactions and processes.

    Biology: The compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against certain bacterial and fungal strains.

    Medicine: Research has explored its potential as an anti-inflammatory and anticancer agent, with some studies suggesting it may inhibit the growth of cancer cells.

    Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. In biological systems, the compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis, while its anticancer effects could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

N-(2-chlorophenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide can be compared to other thiazole derivatives, such as:

    2-chloro-N-(2-chlorophenyl)nicotinamide: Similar in structure but with a nicotinamide group instead of a thiazole ring.

    N-(4-chlorophenyl)-4-nitrobenzamide: Contains a nitrobenzamide group, differing in both the aromatic ring and functional groups.

    2,6-dichloro-N-(4-chlorophenyl)benzamide: Features a dichlorobenzamide structure, with multiple chlorine atoms and a different aromatic system.

The uniqueness of this compound lies in its specific combination of functional groups and the thiazole ring, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific and industrial applications.

Properties

Molecular Formula

C12H11ClN2OS

Molecular Weight

266.75 g/mol

IUPAC Name

N-(2-chlorophenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C12H11ClN2OS/c1-7-11(17-8(2)14-7)12(16)15-10-6-4-3-5-9(10)13/h3-6H,1-2H3,(H,15,16)

InChI Key

ZPGPQULTBKOBQV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NC2=CC=CC=C2Cl

Origin of Product

United States

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